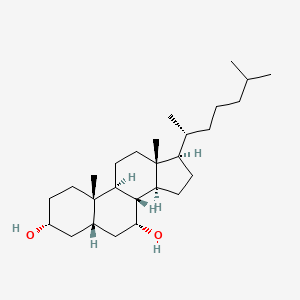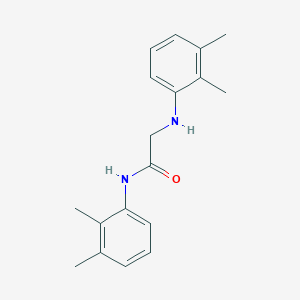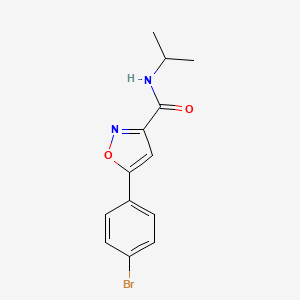
5beta-Cholestane-3alpha,7alpha-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-cholestane-3alpha,7alpha-diol is a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane.
belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in congenital bile acid synthesis defect type II pathway, the cerebrotendinous xanthomatosis (CTX) pathway, bile acid biosynthesis pathway, and congenital bile acid synthesis defect type III pathway. is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, the zellweger syndrome pathway, and 27-hydroxylase deficiency.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Preparation Techniques : New methods for preparing variants of 5β-cholestane-3α,7α-diol have been described, such as the synthesis of 5β-cholestane-3α,7α,24-triol and 5β-cholestane-3α,7α,26-triol using dehydration and hydroboration procedures. This offers insights into the chemical properties and potential applications of these compounds in biological studies (Dayal et al., 1978).
Biological Synthesis and Metabolism
- Metabolic Pathways in Humans : Research indicates that 5β-cholestane-3α,7α-diol undergoes hydroxylation in human liver, forming various compounds like 5β-cholestane-3α,7α,24-triol and 5β-cholestane-3α,7α,26-triol. This suggests its involvement in the biosynthesis pathways of certain bile acids in the human body (Shefer et al., 1978).
- Role in Cholic Acid Biosynthesis : Studies have shown that derivatives of 5β-cholestane-3α,7α-diol, such as 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24,25-pentol, are crucial for understanding the biosynthesis of cholic acid, a primary bile acid (Dayal et al., 1976).
Radiolabeling and Research Applications
- Synthesis of Radiolabeled Derivatives : The creation of radiolabeled forms of 5β-cholestane-3α,7α-diol, such as 5β-[11,12-3H]Cholestane-3α,7α-diol, has been accomplished. These derivatives are significant for studying the hydroxylation processes in mitochondrial reactions, revealing more about the compound’s metabolic roles (Okuda & Atsuta, 1978).
Therapeutic and Clinical Research
- Research on Cerebrotendinous Xanthomatosis (CTX) : Identification of pentahydroxy bile alcohols in CTX, including 5β-cholestane-3α,7α,12α,24,25-pentol, highlights the importance of this compound in clinical research, particularly in studying rare metabolic disorders (Shefer et al., 1975).
Propiedades
Número CAS |
3862-26-8 |
|---|---|
Fórmula molecular |
C27H48O2 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
(3R,5S,7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20-,21-,22+,23+,24-,25+,26+,27-/m1/s1 |
Clave InChI |
APYVEUGLZHAHDJ-TVRYRFOISA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Otros números CAS |
3862-26-8 |
Descripción física |
Solid |
Sinónimos |
3,7-dihydroxy-5-cholestane 3,7-dihydroxycholestane 5alpha-cholestane-3beta,7beta-diol 5beta-cholestane-3alpha,7alpha-diol dihydroxycoprostane dihydroxycoprostane, (3alpha,5alpha,7alpha)-isomer dihydroxycoprostane, (3beta,5alpha,7alpha)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
![4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B1227711.png)
![1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea](/img/structure/B1227713.png)
![2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride](/img/structure/B1227715.png)
![3-[[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1227716.png)

![2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227718.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol](/img/structure/B1227723.png)

![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)
![4-Amino-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B1227730.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1227733.png)